Methyl 3-isocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

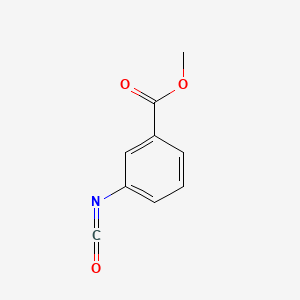

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWGERFPSYHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369864 | |

| Record name | Methyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41221-47-0 | |

| Record name | Methyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-isocyanatobenzoate: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-isocyanatobenzoate, a member of the aryl isocyanate family, is a versatile bifunctional chemical entity of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive isocyanate group and a methyl ester, rendering it a valuable building block for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics.

Chemical Structure and Identification

This compound is systematically named this compound. It is also known as 3-(methoxycarbonyl)phenyl isocyanate. The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃) and an isocyanate group (-N=C=O) at the meta position relative to each other.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1][3] |

| Molecular Weight | 177.16 g/mol | [1][3] |

| CAS Number | 41221-47-0 | [1] |

| Appearance | White to brown crystalline solid | |

| Melting Point | 35-38 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |

| Flash Point | 113 °C (closed cup) | [1] |

| ¹H NMR (Predicted) | Aromatic protons (4H) expected in the range of 7.2-8.0 ppm. Methyl ester protons (3H) as a singlet around 3.9 ppm. | [2] |

| ¹³C NMR (Predicted) | Carbonyl carbon of the ester at ~166 ppm. Isocyanate carbon at ~135 ppm. Aromatic carbons between 120-135 ppm. Methyl carbon around 52 ppm. | [2] |

| IR Spectroscopy (Predicted) | Strong, characteristic N=C=O stretch around 2270 cm⁻¹. Strong C=O stretch of the ester around 1720 cm⁻¹. C-O stretches between 1300-1100 cm⁻¹. Aromatic C-H and C=C stretches in their typical regions. | |

| Mass Spectrometry (Predicted) | [M+H]⁺ at m/z 178.05 | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the phosgenation of its corresponding amine precursor, methyl 3-aminobenzoate. For safety and ease of handling, triphosgene (bis(trichloromethyl) carbonate) is a widely used substitute for the highly toxic phosgene gas. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.

References

Technical Guide: Synthesis and Purification of Methyl 3-isocyanatobenzoate

<-3>

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of Methyl 3-isocyanatobenzoate, a critical reagent in pharmaceutical and materials science. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, strategic considerations for methodological choices, and practical, field-tested guidance for achieving high purity and yield. We will dissect two primary synthetic routes—the Curtius rearrangement and the phosgenation of methyl 3-aminobenzoate—and provide robust protocols for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its utility stems from the highly reactive isocyanate functional group (-N=C=O), which readily participates in nucleophilic addition reactions. This reactivity makes it an invaluable precursor for the synthesis of a wide array of compounds, including ureas, carbamates, and other nitrogen-containing heterocycles that are frequently encountered in pharmacologically active molecules and advanced polymer systems.

The strategic placement of the isocyanate group at the meta-position of the benzoate ring influences the electronic and steric properties of the molecule, offering specific advantages in molecular design and synthesis. A thorough understanding of its synthesis and purification is therefore paramount for any research program that relies on this key intermediate.

Strategic Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached through several methods. This guide will focus on two of the most common and illustrative pathways: the Curtius rearrangement of a carboxylic acid derivative and the direct phosgenation of the corresponding amine. The choice between these routes is often dictated by factors such as substrate availability, safety considerations, and desired scale.

The Curtius Rearrangement: A Phosgene-Free Approach

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[1][2][3] This reaction is prized for its mild conditions and avoidance of highly toxic reagents like phosgene.[2] The general mechanism involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.[1][3]

2.1.1. Mechanistic Insights

The currently accepted mechanism of the Curtius rearrangement is a concerted process.[1] The migration of the R-group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen gas, thereby avoiding the formation of a discrete nitrene intermediate.[1] This concerted pathway is supported by both experimental evidence and thermodynamic calculations.[1] A key advantage of this mechanism is the complete retention of configuration at the migrating R-group, a critical feature for stereospecific synthesis.[1][3][4]

2.1.2. Experimental Workflow: Curtius Rearrangement

The synthesis of this compound via the Curtius rearrangement begins with methyl 3-(chlorocarbonyl)benzoate, which is derived from 3-(methoxycarbonyl)benzoic acid.

Caption: Workflow for the Curtius Rearrangement.

2.1.3. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Methoxycarbonyl)benzoic acid | 180.16 | 10.0 g | 0.0555 |

| Thionyl chloride (SOCl₂) | 118.97 | 6.0 mL | 0.0824 |

| Sodium azide (NaN₃) | 65.01 | 4.33 g | 0.0666 |

| Toluene | - | 100 mL | - |

| Acetone | - | 50 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Synthesis of Methyl 3-(chlorocarbonyl)benzoate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(methoxycarbonyl)benzoic acid (10.0 g, 0.0555 mol) in thionyl chloride (6.0 mL, 0.0824 mol). Heat the mixture to reflux for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

-

Formation of Methyl 3-(azidocarbonyl)benzoate: Dissolve the crude acid chloride in 50 mL of acetone and cool the solution to 0°C in an ice bath. In a separate beaker, dissolve sodium azide (4.33 g, 0.0666 mol) in 50 mL of water. Slowly add the sodium azide solution to the acid chloride solution with vigorous stirring, maintaining the temperature at 0°C. Stir for an additional 1 hour at 0°C.

-

Extraction of the Acyl Azide: Add 100 mL of cold water to the reaction mixture and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Curtius Rearrangement: Carefully concentrate the ethereal solution of the acyl azide under reduced pressure. Caution: Acyl azides can be explosive and should not be heated to dryness. Dissolve the crude acyl azide in 100 mL of dry toluene. Heat the solution to reflux for 2-3 hours, or until the evolution of nitrogen gas ceases.

-

Isolation of the Isocyanate: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure to yield the crude this compound.

Phosgenation: The Industrial Standard

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a more direct and often higher-yielding route to isocyanates.[5][6] This method is widely used in industrial settings.[7] However, it requires stringent safety precautions due to the extreme toxicity of phosgene.[7][8]

2.2.1. Mechanistic Considerations

The reaction proceeds through a two-step mechanism. First, the amine acts as a nucleophile and attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate and the elimination of hydrogen chloride. In the second step, at elevated temperatures, the carbamoyl chloride eliminates another molecule of HCl to afford the isocyanate.

2.2.2. Experimental Workflow: Phosgenation

Caption: Workflow for the Phosgenation of an Amine.

2.2.3. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-aminobenzoate | 151.16 | 5.0 g | 0.0331 |

| Triphosgene | 296.75 | 3.27 g | 0.0110 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked, round-bottomed flask with a mechanical stirrer. Charge the flask with dichloromethane (100 mL), saturated aqueous sodium bicarbonate (100 mL), and Methyl 3-aminobenzoate (5.0 g, 0.0331 mol).[9]

-

Addition of Triphosgene: Cool the biphasic mixture in an ice bath and stir mechanically. Add triphosgene (3.27 g, 0.0110 mol) in a single portion.[9] Extreme caution must be exercised when handling triphosgene.

-

Reaction: Stir the reaction mixture in the ice bath for 15 minutes and then allow it to warm to room temperature, continuing to stir for an additional 2 hours.[9]

-

Workup: Pour the reaction mixture into a separatory funnel. Collect the organic layer, and extract the aqueous layer with three 15 mL portions of dichloromethane.[9]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate at reduced pressure using a rotary evaporator to yield the crude product.[9]

Purification: Achieving Analytical Grade

The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvent. Achieving high purity is essential for subsequent applications.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[10]

-

Dry the crystals under vacuum.

Distillation

For liquid or low-melting solid isocyanates, vacuum distillation can be an excellent purification technique. This method is particularly useful for separating the product from non-volatile impurities.

Protocol for Vacuum Distillation:

-

Set up a standard vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Slowly reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. For this compound, Kugelrohr distillation at 130°C and 0.05 mmHg has been reported to be effective for similar compounds.[9]

Analytical Characterization: Confirming Identity and Purity

Once purified, it is crucial to confirm the identity and assess the purity of the this compound. A combination of spectroscopic and physical methods is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and characteristic absorption band in the region of 2280-2240 cm⁻¹.[11] This peak is often sharp and located in a region of the spectrum that is relatively free from other absorptions, making it an excellent diagnostic tool.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,3-disubstitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the carbon of the isocyanate group, and the aromatic carbons.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. For this compound, the literature melting point is in the range of 35-38°C. A broad or depressed melting point is indicative of impurities.

Safety and Handling

Isocyanates are highly reactive and toxic compounds that require careful handling.

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon exposure.[5][12] All work with isocyanates should be conducted in a well-ventilated fume hood.

-

Skin Contact: Isocyanates can cause skin irritation and dermatitis.[5][12] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.[13][14]

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which can then decompose to form amines and carbon dioxide. This can lead to pressure buildup in sealed containers. Therefore, isocyanates should be stored in dry, tightly sealed containers under an inert atmosphere.

When working with phosgene or its equivalents, extreme caution is necessary. These substances are highly toxic and should only be handled by trained personnel in a specialized and well-ventilated environment.[8]

Conclusion

The synthesis and purification of this compound are critical processes for accessing a wide range of valuable chemical entities. This guide has provided a detailed examination of two primary synthetic routes, the Curtius rearrangement and phosgenation, highlighting the mechanistic underpinnings and practical considerations for each. By following the detailed protocols for synthesis, purification, and characterization, and by adhering to strict safety guidelines, researchers can confidently and efficiently produce high-purity this compound for their research and development needs.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 8. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. issr.edu.kh [issr.edu.kh]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. lakeland.com [lakeland.com]

- 14. safework.nsw.gov.au [safework.nsw.gov.au]

Methyl 3-isocyanatobenzoate reactivity with primary amines

An In-Depth Technical Guide to the Reactivity of Methyl 3-Isocyanatobenzoate with Primary Amines

Introduction

The formation of the urea linkage through the reaction of an isocyanate with a primary amine is a cornerstone of modern organic and medicinal chemistry. This transformation is prized for its efficiency, high yield, and broad functional group tolerance. The urea moiety is a prevalent structural motif in numerous FDA-approved drugs and agrochemicals, valued for its ability to act as a rigid, planar hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

This compound is a particularly useful bifunctional reagent in this context. It features a highly reactive aromatic isocyanate group, activated by the electron-withdrawing methyl ester at the meta-position. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the reactivity of this compound with primary amines. We will delve into the reaction mechanism, kinetics, critical experimental parameters, and practical, field-tested protocols to empower scientists to leverage this powerful reaction with precision and control.

The Core Reaction: Mechanism of Urea Formation

The reaction between this compound and a primary amine is a classic example of nucleophilic addition. The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, a result of the cumulative electron-withdrawing effects of the two adjacent heteroatoms (nitrogen and oxygen).[2][3] The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the nitrogen of the attacking amine to the nitrogen of the original isocyanate group.

This process is typically very fast and highly exothermic, leading to the thermodynamically stable N,N'-disubstituted urea product. The reaction is generally considered irreversible under standard laboratory conditions.[4]

Caption: Mechanism of nucleophilic addition of a primary amine to an isocyanate.

Kinetics and Reactivity Landscape

The reaction between an aromatic isocyanate and a primary amine is exceptionally fast, often reaching completion within minutes at room temperature.[5] The reaction typically follows second-order kinetics, being first-order with respect to both the isocyanate and the amine.[4]

The reactivity is profoundly influenced by the nature of the primary amine. A clear hierarchy exists, governed by the nucleophilicity and steric accessibility of the amine nitrogen.

| Primary Amine Class | Relative Reactivity with this compound | Controlling Factors |

| Primary Aliphatic (e.g., Butylamine) | Very High (krel ≈ 100,000) | High basicity, minimal steric hindrance. Reaction can be nearly instantaneous.[6] |

| Primary Benzylic (e.g., Benzylamine) | High | Basicity similar to aliphatic amines, with slightly increased steric bulk from the phenyl ring. |

| Primary Aromatic (e.g., Aniline) | Moderate (krel ≈ 200-300) | Lower basicity due to delocalization of the nitrogen lone pair into the aromatic ring.[6] |

| Electron-Rich Aromatic (e.g., p-Anisidine) | Moderate-High | Electron-donating groups (e.g., -OCH3) increase the nucleophilicity of the amine nitrogen. |

| Electron-Poor Aromatic (e.g., p-Nitroaniline) | Low | Strong electron-withdrawing groups (e.g., -NO2) significantly decrease nitrogen nucleophilicity.[4] |

| Sterically Hindered (e.g., tert-Butylamine) | Low | Steric bulk around the nitrogen atom impedes its approach to the electrophilic isocyanate carbon.[6] |

Relative reactivity values are illustrative, based on established principles for phenyl isocyanate reactions.[6]

Caption: Key factors influencing the rate of reaction between an isocyanate and a primary amine.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a general procedure for the synthesis of a disubstituted urea from this compound and a primary amine (using benzylamine as an example). The emphasis is on procedural choices that ensure reproducibility and minimize side reactions.

Materials & Equipment:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Inert gas line (Nitrogen or Argon)

-

Syringes

-

TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

-

System Preparation (Causality: Preventing Side Reactions):

-

Dry the round-bottom flask in an oven (120 °C) for at least 2 hours and allow it to cool to room temperature under a stream of inert gas.

-

Justification: Isocyanates react readily with water to form a symmetrical urea byproduct and CO₂, which can cause foaming and pressure buildup.[7] Ensuring all glassware is scrupulously dry is the first line of defense against this major side reaction.

-

-

Reagent Dissolution (Causality: Ensuring Homogeneity):

-

To the dried flask, add benzylamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration) via syringe.

-

Begin stirring the solution under an inert atmosphere.

-

Justification: Dissolving one reagent first ensures the reaction begins in a homogeneous state upon addition of the second reagent, preventing localized high concentrations and potential side reactions. Adding the isocyanate to the amine is often preferred.

-

-

Reaction Initiation (Causality: Controlling Exotherm):

-

In a separate, dry vial, prepare a solution of this compound (1.0-1.05 eq) in anhydrous DCM.

-

Slowly add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. An ice bath (0 °C) can be used for highly reactive aliphatic amines to better control the exotherm.

-

Justification: The reaction is exothermic. A slow, controlled addition prevents a rapid temperature spike, which could promote side reactions. A slight excess of the isocyanate can be used to ensure full consumption of a more valuable amine, but a 1:1 stoichiometry is often sufficient.

-

-

Reaction Monitoring (Self-Validation):

-

After the addition is complete, let the reaction stir at room temperature.

-

After 15 minutes, check the reaction progress using Thin Layer Chromatography (TLC). Spot the starting amine, the starting isocyanate (if stable on silica), and the reaction mixture.

-

Justification: TLC provides a rapid, qualitative assessment of the reaction's progress. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding as expected. This serves as a critical in-process control.

-

-

Work-up and Purification:

-

Once the reaction is complete by TLC (typically < 1 hour), concentrate the reaction mixture under reduced pressure.

-

The resulting crude solid or oil can often be purified by simple trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials, followed by filtration.

-

If necessary, purification can be achieved by column chromatography on silica gel or recrystallization.

-

Justification: The choice of purification depends on the physical properties of the product and the impurities present. Urea products are often crystalline solids, making recrystallization or trituration highly effective.

-

Caption: A self-validating workflow for the synthesis of ureas.

Navigating Pitfalls: Side Reactions & Troubleshooting

While robust, the isocyanate-amine reaction is susceptible to competing pathways, primarily involving ubiquitous nucleophiles like water or the urea product itself.

-

Reaction with Water: As mentioned, water reacts with two equivalents of isocyanate to produce a symmetrically substituted urea and CO₂ gas. This is the most common side reaction.

-

Biuret Formation: The N-H proton of the newly formed urea product is weakly acidic and can be deprotonated or react with another molecule of isocyanate, especially at elevated temperatures or in the presence of a base, to form a biuret.[2]

Caption: Desired urea formation versus common side reactions.

Troubleshooting Guide:

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; competing side reactions. | Confirm stoichiometry. Ensure anhydrous conditions by using freshly dried solvents and inert atmosphere. Consider cooling the reaction to 0 °C. |

| Foaming/Gas Evolution | Reaction with residual water in solvent or on glassware. | Use oven-dried glassware. Use a high-quality anhydrous solvent from a freshly opened bottle or one stored over molecular sieves. |

| Formation of Insoluble Precipitate (not product) | Symmetrical urea byproduct from reaction with water. | Improve drying procedures for all reagents, solvents, and glassware. |

| Multiple Products on TLC | Biuret formation or reaction with other nucleophiles. | Avoid high temperatures. Ensure the primary amine is the only potent nucleophile present. |

Conclusion

The reaction of this compound with primary amines is a powerful and reliable method for the synthesis of N,N'-disubstituted ureas. Its high speed, efficiency, and functional group compatibility make it a favored tool in drug discovery and materials science. By understanding the core mechanism, the factors governing reactivity, and the potential for side reactions, researchers can execute this transformation with high fidelity. Adherence to rigorous experimental technique, particularly the exclusion of water and control of temperature, is paramount to achieving clean, high-yielding outcomes. This guide provides the foundational knowledge and practical framework necessary to successfully implement this critical chemical transformation.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. experts.umn.edu [experts.umn.edu]

- 6. poliuretanos.net [poliuretanos.net]

- 7. pcimag.com [pcimag.com]

A Comprehensive Spectroscopic Guide to Methyl 3-isocyanatobenzoate

Abstract

This technical guide provides a detailed spectroscopic analysis of Methyl 3-isocyanatobenzoate (CAS No: 41221-47-0; Molecular Formula: C₉H₇NO₃; Molecular Weight: 177.16 g/mol ).[1] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document outlines the fundamental principles and practical methodologies for the characterization of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the causal relationships behind spectral features, providing field-proven insights into data interpretation and experimental design.

Introduction: The Chemical Identity of this compound

This compound is an aromatic compound containing both a methyl ester and a highly reactive isocyanate functional group. The isocyanate group makes the molecule susceptible to nucleophilic attack, a property harnessed in the synthesis of ureas, carbamates, and other derivatives. This reactivity also presents challenges in handling and analysis, necessitating careful experimental design to prevent degradation by atmospheric moisture. Spectroscopic analysis is therefore not only a tool for structural confirmation but also a critical component of quality control.

This guide is structured to provide both foundational knowledge and actionable protocols. Each section will detail the theoretical basis for the spectroscopic technique, a robust experimental workflow, and a comprehensive interpretation of the resulting data, grounded in authoritative sources.

Molecular Structure

The structural framework of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a methoxycarbonyl group (-COOCH₃) and an isocyanato group (-N=C=O), respectively.

Diagram: Molecular Structure

References

The Versatile Role of Methyl 3-isocyanatobenzoate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The isocyanate functional group, with its potent yet tunable electrophilicity, represents a cornerstone of synthetic and medicinal chemistry.[1] Among the diverse palette of isocyanate reagents, Methyl 3-isocyanatobenzoate emerges as a particularly strategic building block. Its bifunctional nature—a reactive isocyanate at one position and a modifiable methyl ester at another, arranged in a specific meta configuration—offers a unique combination of reactivity, structural rigidity, and synthetic versatility. This guide provides an in-depth exploration of the potential applications of this compound for researchers, scientists, and drug development professionals, moving from core reactivity principles to its application in crafting bioactive scaffolds, chemical probes, and advanced therapeutic modalities.

Foundational Chemistry: Properties and Reactivity Profile

This compound, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aromatic isocyanate with the chemical formula C₉H₇NO₃.[2] The utility of this reagent is fundamentally dictated by the chemistry of the isocyanate group (-N=C=O).

| Property | Value | Source |

| CAS Number | 41221-47-0 | |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Physical Form | Solid | |

| Melting Point | 35-38 °C | |

| Storage Temp. | 2-8°C |

The isocyanate carbon is highly electrophilic and readily attacked by nucleophiles. This reactivity is the basis for its broad utility in forming stable covalent bonds, primarily ureas and carbamates, under mild conditions.[4] The key reactions relevant to medicinal chemistry involve nucleophilic attack from:

-

Primary and Secondary Amines: Forms highly stable urea linkages. This is the most common application in drug discovery for linking molecular fragments.[5]

-

Alcohols and Phenols: Forms carbamate linkages. Phenolic carbamates, in particular, have been explored as prodrug strategies.[4][6]

-

Thiols: Forms S-thiocarbamate linkages.[4] This is relevant for reacting with cysteine residues in proteins.

-

Water: Reacts to form an unstable carbamic acid, which decarboxylates to yield an amine. This is typically an undesirable side reaction.

The meta-position of the methyl ester group influences the reactivity of the isocyanate through inductive effects, distinguishing it from its ortho and para isomers. This specific arrangement is crucial for orienting vectors for molecular growth and fine-tuning electronic properties without engaging in direct resonance conjugation, providing a stable platform for derivatization.

References

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Methyl 3-isocyanatobenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-isocyanatobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental protocol for its determination, and discusses the critical safety and handling considerations inherent to working with isocyanates.

Introduction: The Significance of this compound Solubility

This compound, an aryl isocyanate, is a valuable reagent in organic synthesis, particularly in the formation of urethane and urea linkages.[1][2] Its utility in creating diverse molecular architectures makes it a compound of interest in pharmaceutical and materials science. Understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Optimization: The rate and efficiency of a chemical reaction are often dictated by the concentration of the reactants in the solution. A clear understanding of solubility allows for the selection of an appropriate solvent that can dissolve the necessary amount of this compound to achieve optimal reaction conditions.

-

Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. Knowledge of how solubility changes with temperature in different solvents is crucial for isolating the compound in high purity.

-

Formulation and Product Development: In pharmaceutical applications, the solubility of a starting material or intermediate can impact the formulation of the final product.

-

Safety and Handling: Proper solvent selection, based on solubility, is also a matter of safety. Using a solvent in which the compound is highly soluble can minimize the amount of dust or airborne particles, reducing inhalation risks.[3]

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 41221-47-0 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 35-38 °C | [1] |

| Boiling Point | 101 °C at 2 mmHg | |

| Flash Point | 113 °C (closed cup) | [1] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

The key factors influencing the solubility of this compound include:

-

Solvent Polarity: The presence of the ester and isocyanate functional groups gives this compound a degree of polarity. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

-

Hydrogen Bonding: While the isocyanate group itself is not a hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Chemical Reactivity: A critical consideration for isocyanates is their reactivity with certain solvents.[2][4] Protic solvents, such as water and alcohols, can react with the isocyanate group to form carbamic acids (which are unstable and decompose) and urethanes, respectively.[2] This reactivity means that for certain solvents, what appears to be dissolution may, in fact, be a chemical reaction.

Experimental Determination of Solubility: A Standardized Protocol

Given the lack of published quantitative data, the following section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The process for determining solubility can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation of Vials: Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Quantification: Calculate the concentration of the original saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Preparation of a Calibration Curve

A critical component of this protocol is the creation of a calibration curve for accurate quantification.

Caption: Process for creating a calibration curve for solubility analysis.

Reactivity with Solvents: A Critical Consideration

As previously mentioned, isocyanates are reactive towards nucleophiles.[2] This reactivity can lead to the degradation of the solute and the formation of byproducts, which can be mistaken for solubility.

-

Protic Solvents (Alcohols, Water): These solvents will react with the isocyanate group.[2] While solubility in these solvents can be measured, it is important to recognize that the measurement reflects the initial dissolution before significant reaction occurs. For kinetic studies, this may be acceptable, but for equilibrium solubility, the data may be misleading.

-

Aprotic Solvents (e.g., Toluene, Acetone, Ethyl Acetate): These are generally preferred for determining the true physical solubility of isocyanates. However, it is still advisable to use anhydrous solvents, as even trace amounts of water can react with the isocyanate.[4][5]

Safety and Handling

This compound, like other isocyanates, requires careful handling due to its potential health effects.

-

Toxicity: Isocyanates are known respiratory and skin sensitizers.[1][3] Inhalation may cause allergic reactions or asthma-like symptoms.[1]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][6]

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as acids, bases, and alcohols.[1][3]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine these crucial parameters. By understanding the principles of solubility and the specific reactivity of the isocyanate functional group, scientists can make informed decisions about solvent selection, leading to optimized reaction conditions, more efficient purification processes, and safer laboratory practices.

References

An In-Depth Technical Guide to Methyl 3-isocyanatobenzoate: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-isocyanatobenzoate, a versatile aromatic isocyanate, has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifecta of reactive sites—the isocyanate, the ester, and the aromatic ring—offers a powerful platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its detailed physicochemical characterization and strategic applications in drug discovery, with a particular focus on the development of kinase inhibitors.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. This compound (CAS No: 41221-47-0) has garnered significant attention due to its inherent reactivity and synthetic utility.[1] The isocyanate group serves as a highly reactive electrophile, readily forming stable urea and carbamate linkages upon reaction with nucleophilic amines and alcohols, respectively.[2][3][4][5] This reactivity is central to its role in constructing the core structures of many biologically active compounds. The methyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. The meta-substitution pattern on the benzene ring influences the molecule's spatial arrangement and electronic properties, which can be fine-tuned to optimize interactions with biological targets.

Discovery and Historical Context: A Legacy of Isocyanate Chemistry

While the specific first synthesis of this compound is not prominently documented in historical records, its conceptual origins lie in the pioneering work on isocyanate chemistry in the 19th century. The discovery of the Curtius rearrangement by Theodor Curtius in 1885 was a landmark achievement that provided a reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[2][6][7] This reaction, known for its mild conditions and broad substrate scope, laid the foundation for the synthesis of a vast array of isocyanates, including aryl isocyanates like this compound.

The general reaction of an aromatic amine with phosgene to produce an aromatic isocyanate was first reported even earlier, in 1844 by Hentschel.[8] These fundamental discoveries in organic chemistry paved the way for the widespread availability and application of isocyanates as indispensable reagents in both industrial and academic research.

Synthesis and Manufacturing: Crafting a Key Intermediate

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 3-aminobenzoic acid. This process is designed to be efficient and scalable, ensuring a reliable supply of this crucial building block.

Step 1: Esterification of 3-Aminobenzoic Acid to Methyl 3-aminobenzoate

The initial step involves the esterification of the carboxylic acid group of 3-aminobenzoic acid. A common and effective method is the Fischer-Speier esterification, which utilizes an excess of methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 3-aminobenzoate

-

Reactants:

-

3-Aminobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Suspend 3-aminobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add thionyl chloride (typically 1.2-1.5 equivalents) or a catalytic amount of concentrated sulfuric acid. The addition of thionyl chloride is exothermic and produces HCl gas, which acts as the catalyst in situ.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 3-aminobenzoate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

-

Causality in Experimental Choices:

-

The use of an excess of methanol drives the equilibrium of the esterification reaction towards the product side, maximizing the yield.

-

Thionyl chloride is often preferred as a catalyst source as it reacts with methanol to generate HCl and sulfur dioxide, both of which are gases and can be easily removed from the reaction mixture. This avoids the need for a separate neutralization step for the catalyst itself.

Step 2: Conversion of Methyl 3-aminobenzoate to this compound

The transformation of the amino group of Methyl 3-aminobenzoate into an isocyanate is the critical step. This can be achieved through two primary methods: phosgenation or the Curtius rearrangement.

This industrial method involves the reaction of the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is highly efficient but requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.

Generalized Experimental Protocol: Phosgenation of Methyl 3-aminobenzoate

-

Reactants:

-

Methyl 3-aminobenzoate

-

Phosgene (or triphosgene)

-

An inert solvent (e.g., toluene, chlorobenzene)

-

A base (e.g., triethylamine, if using triphosgene)

-

-

Procedure:

-

A solution of Methyl 3-aminobenzoate in an inert solvent is treated with phosgene gas or a solution of triphosgene.

-

The reaction is typically carried out at elevated temperatures.

-

The progress of the reaction is monitored until the consumption of the starting amine is complete.

-

The reaction mixture is then carefully worked up to remove excess phosgene and byproducts, yielding this compound.

-

A laboratory-scale friendly and often preferred method is the Curtius rearrangement. This multi-step, one-pot procedure converts the carboxylic acid precursor (3-methoxycarbonylbenzoic acid) into the desired isocyanate.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

-

Reactants:

-

3-Carbomethoxybenzoyl chloride (prepared from 3-carbomethoxybenzoic acid and a chlorinating agent like thionyl chloride)

-

Sodium azide (NaN₃)

-

An inert, high-boiling solvent (e.g., toluene, diphenyl ether)

-

-

Procedure:

-

Formation of the Acyl Azide: 3-Carbomethoxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone, toluene) and treated with an aqueous solution of sodium azide at low temperature (typically 0-5 °C). The resulting acyl azide is often not isolated due to its potentially explosive nature.

-

Rearrangement to the Isocyanate: The reaction mixture containing the acyl azide is then carefully heated in an inert, high-boiling solvent. As the temperature rises, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form this compound.

-

Purification: The resulting isocyanate can be purified by distillation under reduced pressure.

-

Self-Validating System in Synthesis:

The purity of the synthesized this compound can be validated through a combination of techniques. The disappearance of the amine N-H stretches and the appearance of the characteristic strong isocyanate (-N=C=O) stretch in the IR spectrum provide a clear indication of a successful reaction. Further confirmation is obtained through NMR spectroscopy and mass spectrometry, which should match the data presented in the following section.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 41221-47-0 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 35-38 °C | |

| Boiling Point | ~113 °C at 1 mmHg | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, toluene) |

Spectroscopic Data and Analysis

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 1H | Ar-H |

| ~7.65 | m | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.25 | m | 1H | Ar-H |

| 3.92 | s | 3H | -OCH₃ |

Interpretation:

-

The signals in the aromatic region (δ 7.2-7.9 ppm) correspond to the four protons on the benzene ring. The complex splitting pattern is characteristic of a 1,3-disubstituted benzene ring.

-

The sharp singlet at approximately 3.92 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165.5 | C=O (ester) |

| ~138.0 | Ar-C (ipso to NCO) |

| ~132.0 | Ar-C (ipso to COOCH₃) |

| ~130.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.0 | N=C=O |

| ~122.0 | Ar-CH |

| ~52.5 | -OCH₃ |

Interpretation:

-

The downfield signal at ~165.5 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signal for the isocyanate carbon is typically found around 125.0 ppm.

-

The aromatic region displays six signals, corresponding to the six carbons of the benzene ring. The two quaternary carbons (ipso-carbons) are typically weaker in intensity.

-

The signal at ~52.5 ppm is assigned to the carbon of the methyl group in the ester.

IR spectroscopy is particularly useful for identifying the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2270 | Strong, Sharp | -N=C=O stretch (isocyanate) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The most characteristic peak in the IR spectrum is the strong, sharp absorption at approximately 2270 cm⁻¹, which is the hallmark of the isocyanate functional group. Its presence is a definitive indicator of the compound's identity.[9][10][11]

-

The strong absorption around 1725 cm⁻¹ corresponds to the carbonyl stretch of the methyl ester.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular ion) |

| 146 | High | [M - OCH₃]⁺ |

| 118 | High | [M - COOCH₃]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation:

-

The molecular ion peak at m/z 177 confirms the molecular weight of the compound.

-

Common fragmentation pathways include the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 146, and the loss of the entire methoxycarbonyl radical (-COOCH₃) to give a fragment at m/z 118.[12][13][14][15][16] These fragmentation patterns are consistent with the assigned structure.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of diverse compound libraries aimed at various biological targets. Its primary application lies in the construction of urea and carbamate linkages, which are prevalent motifs in many approved drugs and clinical candidates.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site of the kinase, and urea linkages often play a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase.

This compound serves as an excellent starting point for the synthesis of such inhibitors. The isocyanate group can be reacted with a variety of primary and secondary amines, which can be tailored to occupy different pockets of the kinase active site. The methyl ester and the aromatic ring can also be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Caption: General scheme for the synthesis of kinase inhibitors using this compound.

Example Application:

While specific marketed drugs directly using this compound are not widely publicized, numerous patents and research articles describe the synthesis of novel kinase inhibitors based on related urea scaffolds. For instance, the synthesis of analogs of sorafenib, a multi-kinase inhibitor, involves the formation of a diaryl urea linkage, a reaction for which this compound is an ideal starting material for one of the aryl components.[17] The general strategy involves reacting an isocyanate with an appropriate aniline derivative to generate the core urea structure.

Synthesis of Other Bioactive Molecules

Beyond kinase inhibitors, this compound is a valuable precursor for a wide range of other bioactive molecules, including:

-

GPCR Ligands: Urea and carbamate moieties are also found in ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: The reactive isocyanate group can be used to introduce a "warhead" that covalently modifies the active site of certain enzymes.

-

Agrochemicals: The structural motifs derived from this compound are also utilized in the development of novel pesticides and herbicides.

Conclusion

This compound stands as a testament to the power of a well-designed chemical building block in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and versatile structure provide medicinal chemists with a reliable and adaptable tool for the construction of novel molecular entities. The ability to readily form stable urea and carbamate linkages, coupled with the potential for further functionalization, ensures that this compound will continue to be a valuable asset in the quest for new and improved therapeutics. As our understanding of disease biology deepens, the strategic application of such key intermediates will be paramount in translating fundamental research into life-saving medicines.

References

- 1. scbt.com [scbt.com]

- 2. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 8. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencing.com [sciencing.com]

- 10. Methane, isocyanato- [webbook.nist.gov]

- 11. Benzoic acid, methyl ester [webbook.nist.gov]

- 12. whitman.edu [whitman.edu]

- 13. pharmacy180.com [pharmacy180.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. asianpubs.org [asianpubs.org]

CAS number and IUPAC name for Methyl 3-isocyanatobenzoate

An In-depth Technical Guide to Methyl 3-isocyanatobenzoate

Abstract

This compound is a bifunctional aromatic compound featuring both a methyl ester and a highly reactive isocyanate group. This unique structural combination makes it a valuable intermediate and building block in advanced chemical synthesis. Its applications span the development of novel pharmaceuticals, the creation of specialized polymers, and the synthesis of fine chemicals. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, core applications, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aryl isocyanate that presents as an off-white to light brown crystalline solid at standard conditions.[1] The strategic placement of the isocyanate group at the meta position relative to the methyl ester group influences its electronic properties and reactivity profile.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41221-47-0 | [2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [2][3] |

| Melting Point | 35-38 °C | [1][2] |

| Boiling Point | ~309 °C (estimate) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Appearance | Off-white to light brown crystalline solid | [1] |

| SMILES | COC(=O)c1cccc(c1)N=C=O | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of aryl isocyanates like this compound is most commonly achieved via the phosgenation of the corresponding primary amine. The logical and readily available precursor for this synthesis is Methyl 3-aminobenzoate.

Proposed Synthetic Workflow: Phosgenation of Methyl 3-aminobenzoate

The conversion of an amine to an isocyanate using phosgene (COCl₂) or a safer equivalent like triphosgene proceeds through a well-understood, multi-step mechanism. The choice of a phosgene-based route is predicated on its efficiency and high yield for this class of transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a rigorously dried, inert atmosphere (e.g., nitrogen or argon) reactor equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl byproduct), suspend Methyl 3-aminobenzoate in an inert, dry solvent such as toluene or chlorobenzene.

-

Phosgenation: A solution of phosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at low temperatures (0-10 °C) to manage the initial exothermic reaction.

-

Intermediate Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of HCl to form a carbamoyl chloride intermediate.

-

Thermal Elimination: The reaction mixture is then carefully heated. At elevated temperatures, the carbamoyl chloride eliminates a second molecule of HCl to yield the final isocyanate product.

-

Work-up and Purification: Upon reaction completion (monitored by IR spectroscopy for the disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch), the reaction mixture is sparged with dry nitrogen to remove any residual phosgene and HCl. The solvent is then removed under reduced pressure, and the crude this compound is purified, typically by vacuum distillation or recrystallization.

Causality of Protocol Choices:

-

Inert Atmosphere and Dry Conditions: Isocyanates are highly susceptible to hydrolysis. The presence of moisture would lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form the starting amine, leading to the formation of undesired urea byproducts and significantly reducing yield.

-

Scrubber System: Phosgene is an extremely toxic gas. A caustic scrubber (e.g., NaOH solution) is mandatory to neutralize any unreacted phosgene and the HCl gas generated during the reaction, ensuring laboratory safety.

-

Staged Temperature Profile: The initial low temperature controls the kinetics of the highly reactive amine-phosgene addition. The subsequent heating provides the necessary activation energy for the elimination step that forms the stable isocyanate group.

Core Applications & Reaction Chemistry

The synthetic utility of this compound is anchored in the electrophilic nature of the isocyanate group's central carbon atom. This makes it an excellent target for a wide array of nucleophiles, rendering it a powerful tool for covalent bond formation. This reactivity is fundamental in both drug design and polymer science. In drug development, the isocyanate moiety can act as a versatile handle for conjugating the benzoate core to other molecules of interest, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.

Key Reactions:

-

Urea Formation: Reaction with primary or secondary amines yields substituted ureas. This linkage is common in many pharmacologically active molecules.

-

Carbamate (Urethane) Formation: Reaction with alcohols or phenols produces carbamates. This chemistry is the cornerstone of polyurethane synthesis.

-

Amide Formation (via Hydrolysis): While generally an undesired side reaction, reaction with water leads to a carbamic acid intermediate that decarboxylates to form methyl 3-aminobenzoate.

Below is a diagram illustrating the general reaction workflow of this compound with common nucleophiles.

Caption: Reaction pathways of this compound.

Analytical & Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Each method provides unique structural information that, when combined, confirms the identity and purity of the compound.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | A very strong, sharp, and characteristic absorption band between 2250-2280 cm⁻¹ corresponding to the asymmetric C=N=O stretch of the isocyanate group. Additional peaks will include C=O stretching of the ester (~1720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-H stretching. |

| ¹H NMR Spectroscopy | - A singlet integrating to 3H around δ 3.9 ppm for the methyl ester (-OCH₃) protons. - A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm ) corresponding to the four protons on the disubstituted benzene ring. The specific splitting will depend on the coupling constants between the protons. |

| ¹³C NMR Spectroscopy | - A signal for the methyl carbon around δ 52 ppm . - Multiple signals in the aromatic region (δ 120-140 ppm ). - A signal for the isocyanate carbon (-N=C=O ) typically found around δ 125-135 ppm . - A signal for the ester carbonyl carbon (C=O ) downfield, around δ 165 ppm . |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177 . Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146, or loss of the isocyanate group (-NCO) to give a fragment at m/z = 135. |

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to mitigate risks.[2] The primary hazards are associated with its reactivity and its ability to act as a sensitizer.

Hazard Profile:

Handling Protocols:

-

Ventilation: All handling must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[2][7] In case of inadequate ventilation, respiratory protection is required.[7]

-

Incompatible Materials: Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially exothermic reactions.[8]

-

First Aid:

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult or if respiratory symptoms develop, seek urgent medical attention.[5][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical attention.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Storage Guidelines:

-

Temperature: Store in a refrigerator at 2-8°C.[2]

-

Container: Keep the container tightly sealed to prevent moisture ingress.[5][6]

-

Environment: Store in a dry, well-ventilated, and secure area.[5][6] The substance is moisture-sensitive.[1]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its dual functionality. The robust and predictable reactivity of the isocyanate group makes it a reliable component for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, reaction chemistry, and handling requirements is essential for its safe and effective application in the laboratory. Adherence to the stringent safety protocols outlined in this guide is paramount to ensuring a safe research environment.

References

- 1. This compound CAS#: 41221-47-0 [chemicalbook.com]

- 2. This compound 97 41221-47-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Theoretical and Spectroscopic Investigation into the Electronic Structure of Methyl 3-isocyanatobenzoate: A Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive exploration of the electronic structure of Methyl 3-isocyanatobenzoate, a molecule of interest in medicinal chemistry and materials science. By integrating high-level quantum chemical calculations with spectroscopic analysis, we aim to deliver actionable insights for researchers, scientists, and professionals in drug development. This document is structured to provide not just data, but a deep understanding of the causality behind the observed and predicted properties of this compound.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a methyl ester and a highly reactive isocyanate group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide array of compounds, including pharmaceuticals, polymers, and agrochemicals. The isocyanate group is particularly noteworthy for its susceptibility to nucleophilic attack, a characteristic that is central to its utility in forming urethane and urea linkages.[1][2] A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and optimizing its application in various scientific domains.

This guide will delve into the theoretical underpinnings of its molecular orbitals, charge distribution, and spectroscopic signatures, providing a robust framework for its practical application.

Theoretical Framework: Unveiling the Electronic Landscape

To elucidate the electronic structure of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a balance between computational cost and accuracy for molecules of this size.[3][4][5]

Computational Protocol

A detailed, step-by-step methodology for the theoretical calculations is provided below, ensuring the reproducibility and validation of the presented data.

Experimental Protocol: DFT Calculations

-

Molecular Geometry Optimization:

-

The initial structure of this compound is built using a molecular editor.

-

Geometry optimization is performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6] This level of theory is chosen for its proven reliability in predicting the geometries of organic molecules.

-

Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Following optimization, a single-point energy calculation is carried out at the same level of theory.

-

From this calculation, we extract crucial electronic properties, including:

-

Visualizing the Computational Workflow

The logical flow of the computational investigation is depicted in the following diagram:

References

- 1. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings [mdpi.com]

- 2. doxuchem.com [doxuchem.com]

- 3. How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces [repository.cam.ac.uk]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Site-Specific Peptide Modification using Methyl 3-isocyanatobenzoate

Introduction & Principle of Action

In the landscape of peptide chemistry and drug development, the precise modification of peptides is paramount for enhancing their therapeutic properties, enabling targeted delivery, or introducing reporter moieties. Methyl 3-isocyanatobenzoate is a valuable reagent for this purpose, serving as an efficient monofunctional linker. It allows for the covalent attachment of a carboxylated phenyl group to primary amines on a peptide, such as the N-terminus or the ε-amino group of a lysine residue.

The core of this modification lies in the highly electrophilic nature of the isocyanate group (-N=C=O), which readily undergoes a nucleophilic addition reaction with unprotonated primary amines. This reaction forms a highly stable urea linkage (-NH-CO-NH-), effectively and irreversibly conjugating the molecule to the peptide.[1][2] The resulting conjugate is appended with a methyl ester, which can be subsequently hydrolyzed to a carboxylic acid, providing a handle for further conjugation or for modulating the peptide's physicochemical properties. This guide provides a comprehensive framework for the application of this compound in peptide synthesis, grounded in chemical principles and validated protocols.

The Chemistry of Isocyanate-Amine Coupling

The fundamental reaction is the nucleophilic attack of a primary amine on the central carbon atom of the isocyanate group. Aromatic isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[3]